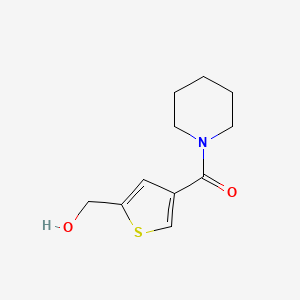
(5-Hydroxymethyl-thiophen-3-yl)-piperidin-1-yl-methanone
Cat. No. B8351782
M. Wt: 225.31 g/mol
InChI Key: JOTXFIXFWMNUIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08362008B2
Procedure details


[5-(tert-Butyl-dimethyl-silanyloxymethyl)-thiophen-3-yl]-piperidin-1-yl-methanone (0.96 g, 2.83 mmol) was dissolved in tetrahydrofuran (15 mL) and t-butylammonium fluoride (1 M in THF; 3.12 mL) and acetic acid (1 mL) were added. The reaction mixture was stirred overnight then partitioned between diethyl ether and saturated aqueous sodium hydrogen carbonate. The organic solution was separated and dried over magnesium sulphate, filtered and the solvent removed. The residue was purified by flash chromatography on silica, eluting with 30% ethyl acetate in pentane. The fractions containing the desired product were concentrated under vacuum to give the title compound as a clear oil (0.41 g). LCMS m/z 226 [M+H]+ RT=6.15 min (Analytical Method 4).
Name
[5-(tert-Butyl-dimethyl-silanyloxymethyl)-thiophen-3-yl]-piperidin-1-yl-methanone
Quantity
0.96 g
Type
reactant
Reaction Step One


Name
t-butylammonium fluoride
Quantity
3.12 mL
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C([SiH2][O:6][C:7](C)(C)[C:8]1[S:12][CH:11]=[C:10]([C:13]([N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]2)=[O:14])[CH:9]=1)(C)(C)C.[F-].C([NH3+])(C)(C)C.C(O)(=O)C>O1CCCC1>[OH:6][CH2:7][C:8]1[S:12][CH:11]=[C:10]([C:13]([N:15]2[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]2)=[O:14])[CH:9]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
[5-(tert-Butyl-dimethyl-silanyloxymethyl)-thiophen-3-yl]-piperidin-1-yl-methanone
|
|
Quantity
|
0.96 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[SiH2]OC(C1=CC(=CS1)C(=O)N1CCCCC1)(C)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
t-butylammonium fluoride
|
|
Quantity
|
3.12 mL
|
|
Type
|
reactant
|
|
Smiles
|
[F-].C(C)(C)(C)[NH3+]
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then partitioned between diethyl ether and saturated aqueous sodium hydrogen carbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solution was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography on silica
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 30% ethyl acetate in pentane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the desired product
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
were concentrated under vacuum
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC1=CC(=CS1)C(=O)N1CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.41 g | |
| YIELD: CALCULATEDPERCENTYIELD | 64.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

